Felypressin Impurity E
Description
Properties
Molecular Formula |
C48H67N13O12S2 |
|---|---|
Molecular Weight |
1082.33 |
sequence |
Aceyl-Cyclo(Cys-Phe-Phe-Gln-Asn-Cys)-Pro-Lys-Gly-NH2 |
Origin of Product |
United States |
Structural Characterization and Elucidation of Felypressin Impurity E
Determination of Elemental Composition and Molecular Mass of Felypressin (B344493) Impurity E
The initial step in the structural characterization of Felypressin Impurity E involves determining its elemental composition and molecular mass. This foundational data provides the basis for proposing potential chemical structures. High-resolution mass spectrometry (HRMS) is a key technique used to obtain a highly accurate mass measurement of the impurity. From this precise mass, the elemental formula can be deduced.
Based on analytical studies, the molecular formula for Felypressin is established as C46H65N13O11S2. biocompare.com While specific data for this compound is not publicly detailed, its characterization would follow the same principles. The molecular mass of the parent compound, Felypressin, serves as a reference point for identifying the mass difference and thus the likely structural modification present in Impurity E.
Table 1: Physicochemical Properties of Felypressin
| Property | Value |
|---|---|
| Molecular Formula | C46H65N13O11S2 |
Proposed Chemical Structure and Isomeric Forms
Once the elemental composition is known, a proposed chemical structure for this compound can be formulated. Felypressin itself is a cyclic nonapeptide with a disulfide bridge. Impurities are often formed through modifications such as amino acid substitutions, deletions, or side-chain reactions. The exact structure of Impurity E would be a variation of the Felypressin structure. The nature of this variation is determined by comparing the molecular mass of the impurity to that of Felypressin and analyzing fragmentation data. Isomeric forms, which have the same molecular formula but different arrangements of atoms, must also be considered and can be differentiated using advanced analytical techniques.
Advanced Spectroscopic and Chromatographic Approaches for Structural Confirmation
To unequivocally confirm the proposed structure of this compound, a combination of sophisticated analytical methods is employed.
As mentioned, HRMS provides an extremely precise measurement of the mass-to-charge ratio of an ion. This accuracy allows for the confident determination of the elemental formula of this compound. By comparing the accurate mass of the impurity to that of Felypressin, the exact mass difference can be calculated, which corresponds to a specific change in the elemental composition.
Tandem mass spectrometry, or MS/MS, is a powerful technique for sequencing peptides and identifying the location of structural modifications. In an MS/MS experiment, the ion corresponding to this compound is isolated and then fragmented. The resulting fragment ions are analyzed to create a fragmentation pattern. This pattern provides information about the amino acid sequence and reveals the site of the modification that distinguishes the impurity from the parent Felypressin molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like this compound. Techniques such as 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. Advanced 2D NMR experiments, including COSY and HMBC, can establish the connectivity between atoms, confirming the amino acid sequence and pinpointing the exact location and nature of the structural modification. NMR is also crucial for determining the stereochemistry and differentiating between isomers.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of this compound would be compared to that of Felypressin. Any differences in the spectra, such as the appearance or disappearance of specific absorption bands, would indicate changes in the functional groups, providing further evidence for the structural modification. For instance, a change in the amide region could suggest a modification to the peptide backbone.
Table 2: Summary of Compounds Mentioned
| Compound Name |
|---|
| Felypressin |
| This compound |
UV-Visible Spectroscopy for Chromophore Detection and Purity Estimation
UV-Visible spectroscopy is a fundamental analytical technique employed in the quality control of peptide pharmaceuticals, often coupled with High-Performance Liquid Chromatography (HPLC). scribd.comdiva-portal.org For Felypressin and its impurities, this method is particularly useful for detection and quantification due to the presence of intrinsic chromophores within the peptide sequence. nih.govnih.gov
The primary chromophores in the Felypressin molecule are the phenyl groups of the two phenylalanine residues. nih.govnih.gov These aromatic side chains absorb ultraviolet radiation at a characteristic wavelength, typically around 257-260 nm. This absorption allows for the sensitive detection of Felypressin and related impurities, including Impurity E, as they elute from an HPLC column. diva-portal.orgucl.ac.uk
The principle of purity estimation by UV-Vis spectroscopy is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. In an HPLC chromatogram, the area under each peak corresponds to the amount of the specific compound. By comparing the peak area of Impurity E to the total area of all peaks (API and all impurities), its relative concentration can be determined. dokumen.pub
This method is integral for:
Detection: Identifying the presence of Impurity E and other impurities in a sample. scribd.com
Quantification: Measuring the level of Impurity E to ensure it does not exceed the limits set by pharmacopoeial monographs and regulatory guidelines. rsc.org
Stability Testing: Monitoring the formation of Impurity E and other degradants over time under various storage conditions.
While UV-Vis detection is a powerful tool, its suitability must be validated. rsc.org It is crucial to ensure that the method can separate the impurity from the main peak and other impurities, a process that may sometimes require alternative or orthogonal analytical techniques for complete impurity profiling. rsc.org
Comparative Structural Analysis with Felypressin API and Other Related Impurities (e.g., Impurity A, B, C, D, F)
The structural integrity of Felypressin is paramount to its biological function. Impurities arise from variations in the primary sequence or chemical modifications that occur during synthesis or degradation. hilarispublisher.comresearchgate.net A comparative analysis of this compound with the API and other known impurities highlights the types of structural variations that must be monitored.
As established, This compound is an acetylated derivative of the API. Other impurities, such as A, B, C, D, and F, have also been identified and are distinguished by their unique molecular formulas and, consequently, their structures. axios-research.com
Felypressin Impurity D and Impurity C are notable for their significantly larger molecular weight, which is approximately double that of the Felypressin API. axios-research.com This suggests they are dimers of Felypressin, likely formed through intermolecular disulfide bond exchange, resulting in a parallel or anti-parallel dimer structure.
Felypressin Impurity B and Impurity F share the same molecular formula, which differs from the API. axios-research.comcreative-peptides.combio-equip.cn This indicates they are likely isomers with a modification that results in the same elemental composition but a different atomic arrangement.
The following interactive table provides a comparison of the molecular formulas and weights of Felypressin API and its known impurities.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Postulated Structural Difference from API |
| Felypressin API | C₄₆H₆₅N₁₃O₁₁S₂ | 1040.24 | Reference Structure |
| Impurity A | C₅₂H₇₇N₁₅O₁₃S₂ | 1184.40 | Addition of amino acids or other moieties |
| Impurity B | C₄₆H₆₄N₁₂O₁₂S₂ | 1041.21 | Isomeric modification (e.g., deamidation) |
| Impurity C | C₉₂H₁₃₀N₂₆O₂₂S₄ | 2080.45 | Dimer of Felypressin |
| Impurity D | C₉₂H₁₃₀N₂₆O₂₂S₄ | 2080.45 | Dimer of Felypressin |
| Impurity E | C₄₈H₆₇N₁₃O₁₂S₂ | 1082.26 | Acetylated Felypressin |
| Impurity F | C₄₆H₆₄N₁₂O₁₂S₂ | 1041.21 | Isomeric modification (e.g., deamidation) |
Data sourced from Axios Research and PubChem. nih.govaxios-research.com
This comparative analysis underscores the importance of employing robust analytical methods capable of separating and identifying these structurally similar compounds. Techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with HPLC, are essential for the definitive elucidation and routine quality control of these peptide impurities. researchgate.netresearchgate.net The availability of characterized reference standards for each impurity is crucial for method validation and accurate quantification. axios-research.comhumeau.com
Origin and Formation Mechanisms of Felypressin Impurity E
Synthesis-Related Impurities during Felypressin (B344493) Production
The production of Felypressin, a nonapeptide amide, can be accomplished through either Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (SPS). Both methodologies, while robust, are susceptible to a range of side reactions that lead to the generation of impurities. bibliomed.orgnih.gov These impurities can include sequences with incorrect amino acids, deletions, truncations, or modifications from residual chemical agents used during the synthesis. lifetein.comcontractpharma.com One documented impurity found in Felypressin is acetyl felypressin, which results from an acetylation side reaction. researchgate.net
In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble resin support. bachem.com This method simplifies purification by allowing excess reagents and byproducts to be washed away after each step. bachem.com However, the solid-phase environment can also contribute to specific side reactions.
A significant challenge in SPPS is the aggregation of growing peptide chains on the resin. chempep.commblintl.com This self-association, often through hydrogen bonding, can hinder the diffusion of reagents, leading to incomplete reactions and lower yields. mblintl.compeptide.com Other common side reactions include the formation of cyclic byproducts. Diketopiperazine formation can occur, particularly at the dipeptide stage, leading to the cleavage of the peptide from the resin. iris-biotech.de Aspartimide formation is another prevalent issue, especially in sequences containing aspartic acid, which can lead to a mixture of α- and β-coupled peptides and racemization. peptide.comiris-biotech.de
Table 1: Common Side Reactions in Solid-Phase Peptide Synthesis (SPPS)
| Side Reaction | Description | Contributing Factors |
|---|---|---|
| Aggregation | Self-association of peptide chains on the resin, blocking reactive sites. peptide.com | Hydrophobic sequences, formation of secondary structures (β-sheets). mblintl.compeptide.comlifetein.com |
| Aspartimide Formation | Intramolecular cyclization involving an aspartic acid residue. peptide.comiris-biotech.de | Sequences like Asp-Gly, Asp-Ser; basic or acidic conditions. peptide.com |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, causing chain termination and cleavage from the resin. iris-biotech.de | Proline at the C-terminus; basic conditions for Fmoc-deprotection. iris-biotech.de |
| Guanidinylation | Modification of the N-terminal amine by coupling reagents, which terminates chain elongation. peptide.com | Use of uronium/aminium coupling reagents without pre-activation. peptide.com |
| Oxidation | The side chain of Methionine can be oxidized to its sulfoxide. iris-biotech.de | Can occur at various stages; sometimes reversible. iris-biotech.de |
Solution-Phase Peptide Synthesis (SPS), also known as liquid-phase synthesis, involves building the peptide chain or coupling peptide fragments in a homogeneous solution. chempep.com A key drawback is the need to purify the intermediate peptide after each step, which can be a slow and complex process, especially for longer peptides where solubility can become an issue. nih.gov
Side reactions in SPS are similar to those in SPPS, but the reaction environment presents unique challenges. Racemization can be suppressed by using additives like copper (II) chloride with HOBt during the coupling of peptide fragments. peptide.com The risk of side reactions like transesterification can occur, where alcohol solvents react with activated carboxyl groups. nih.gov Incomplete transformations, where a reaction does not proceed to completion, require rigorous purification at each stage to prevent the carry-over of starting materials into the next step. chempep.comaifa.gov.it
A primary source of impurities in any peptide synthesis is the failure of reactions to reach 100% completion. chempep.com
Incomplete Coupling: If an amino acid fails to couple completely to the growing peptide chain, a portion of the chains will lack that specific residue. This results in the formation of "deletion sequences." mdpi.com Even a coupling efficiency of 99% per step can lead to a significant accumulation of impurities in a multi-step synthesis. chempep.com Aggregation is a major cause of incomplete coupling in SPPS. peptide.comnih.gov
Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) must be completely removed before the next amino acid can be coupled. thermofisher.comthermofisher.com If this deprotection step is incomplete, the un-deprotected chain cannot react, leading to the formation of "truncated sequences" that are prematurely terminated. lifetein.comthermofisher.combiomatik.com In some cases, the resistance of a protecting group to cleavage conditions can be sequence-dependent. nih.govnih.gov
Racemization is the process where an L-amino acid is converted to its D-isomer, resulting in a diastereomeric impurity that can be very difficult to separate from the desired peptide. bibliomed.orgchempep.com This loss of stereochemical integrity typically occurs during the activation of the amino acid's carboxyl group for the coupling reaction. acs.orghighfine.comslideshare.net The activated amino acid can form an intermediate (an oxazolone) that is prone to losing its chiral identity. peptide.comslideshare.net
Certain amino acids are more susceptible to racemization than others. Histidine (His) and Cysteine (Cys) are known to be particularly prone to this side reaction. chempep.compeptide.comnih.gov The choice of coupling reagents and the addition of racemization-suppressing agents (e.g., HOBt, HOAt) are critical for minimizing the formation of these impurities. peptide.comhighfine.com Studies have shown that even with suppressants, small amounts of racemization (e.g., 0.4% or less per cycle) can occur. acs.orgacs.org
These sequence-related impurities are direct consequences of failures in the synthesis cycle.
Truncated Sequences: These are peptides where the synthesis has stopped prematurely. lifetein.commdpi.com This is most often caused by incomplete deprotection of the N-terminal protecting group, which prevents further chain elongation. thermofisher.combiomatik.com Acetylation or "capping" is a strategy sometimes used to intentionally terminate unreacted chains to facilitate later purification. mdpi.com
Deletion Sequences: These impurities are missing one or more amino acids from the intended sequence. chempep.comacs.org They are the result of incomplete coupling, where an amino acid fails to be added to the growing chain before the synthesis proceeds to the next step. mdpi.com
Insertions: While less common than deletions, insertion mutations can occur when an extra amino acid is unintentionally added to the sequence. savemyexams.comsavemyexams.comlibretexts.orgberkeley.edu This can happen through a failure to properly wash away excess activated amino acid after a coupling step or through other process errors. The insertion of a proline residue has been observed as an impurity in the synthesis of the peptide drug goserelin. researchgate.net
Protecting groups are essential for preventing unwanted side reactions on the reactive side chains of amino acids during synthesis. thermofisher.combiosyn.comrsc.org However, these chemical moieties can themselves be a source of impurities.
Residuals (Incomplete Deprotection): At the end of the synthesis, all protecting groups must be cleaved from the peptide. If this final deprotection step is incomplete, the final product will be contaminated with peptides that still carry one or more of their protecting groups. researchgate.net For example, impurities have been identified where a Pbf group on an arginine residue or a protecting group on a serine residue was not completely removed. researchgate.net
Protecting Group Adducts: During the cleavage of protecting groups, highly reactive species (e.g., cations) can be generated. peptide.com These species can react with sensitive amino acid residues on the peptide chain, forming adducts. For instance, tert-butyl cations formed during the cleavage of Boc or tBu groups can alkylate methionine or tryptophan residues if not properly neutralized by "scavenger" molecules in the cleavage cocktail. peptide.compeptide.com A documented impurity of Felypressin is "acetyl felypressin," which is an example of a protecting group-related modification where an acetyl group has been added to the peptide. researchgate.net
Felypressin, a synthetic nonapeptide analogue of vasopressin, is subject to chemical degradation, which can compromise its purity and quality. drugbank.comnih.gov The formation of impurities is a critical aspect of pharmaceutical quality control, as these related substances may exhibit altered biological activity or introduce potential risks. hilarispublisher.com The degradation of peptide drugs like Felypressin can occur through various chemical instability mechanisms during synthesis, formulation, and storage. hilarispublisher.combio-equip.cn Understanding these pathways is essential for developing stable formulations and appropriate analytical methods.
Influence of Environmental Factors on Degradation Kinetics of Felypressin and Formation of Impurity E
The stability of peptide-based active pharmaceutical ingredients (APIs) like Felypressin is a critical attribute that can be significantly influenced by environmental conditions during manufacturing, storage, and handling. Degradation of the peptide can lead to the formation of impurities, including Felypressin Impurity E, which is an acetylated form of the parent molecule. The formation of such impurities can impact the quality and efficacy of the drug product. The kinetics of these degradation reactions are governed by several environmental factors. nih.gov
Temperature and Thermal Stress
Temperature is a crucial factor that can accelerate the degradation of peptides. nih.gov Elevated temperatures typically increase the rate of chemical reactions, including those that lead to the formation of impurities. For peptide drugs, thermal stress can induce various degradation pathways such as deamidation, oxidation, and peptide bond cleavage. nih.gov In the solid state, the mobility of molecules is restricted, but thermal energy can still be sufficient to overcome activation energy barriers for degradation reactions. bac-lac.gc.ca
Table 1: General Influence of Temperature on Peptide Degradation
| Temperature Condition | Expected Impact on Felypressin Stability | Potential for Impurity E Formation |
|---|---|---|
| Refrigerated (2-8 °C) | High stability, minimal degradation | Low |
| Room Temperature (20-25 °C) | Moderate stability, slow degradation over time | Gradual increase |
| Accelerated (e.g., 40 °C) | Increased degradation rate | Significant increase |
| High Thermal Stress (>60 °C) | Rapid degradation | High, potential for multiple degradation products |
Note: This table represents expected trends based on general knowledge of peptide stability and is not based on specific experimental data for this compound.
Humidity and Moisture Content
Humidity and the presence of moisture can significantly impact the stability of solid-state peptide formulations. nih.gov Water molecules can act as a plasticizer, increasing the mobility of peptide chains and facilitating degradative reactions. For hydrolytically susceptible bonds within the peptide structure, the presence of water is a direct reactant.
The formation of this compound, being an acetylation product, might not be a direct hydrolysis reaction. However, increased moisture content can still accelerate its formation by increasing molecular mobility within the solid matrix, thus facilitating the interaction between Felypressin and any potential acetyl-donating species present as excipients or trace impurities. nih.govnih.gov
Table 2: General Influence of Humidity on Solid-State Peptide Stability
| Relative Humidity (RH) | Expected Impact on Felypressin Stability | Potential for Impurity E Formation |
|---|---|---|
| Low RH (<30%) | Generally stable | Low |
| Moderate RH (40-60%) | Increased potential for degradation | Moderate increase, dependent on excipients |
| High RH (>75%) | Significant increase in degradation rates | High, due to increased molecular mobility |
Note: This table illustrates general principles and is not based on specific experimental data for this compound.
Light Exposure (Photodegradation)
Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy required to initiate photochemical degradation of peptides. encyclopedia.pub Aromatic amino acid residues, such as the phenylalanine residues in Felypressin, are known chromophores that can absorb UV light and trigger photo-oxidative or other degradative pathways. encyclopedia.pub
While direct photolytic acetylation is not a common degradation pathway, the energy from light exposure could potentially generate reactive species within the formulation that might then participate in the formation of Impurity E. Photostability studies are a standard part of pharmaceutical development to assess the impact of light and determine appropriate protective packaging. encyclopedia.pub A safety data sheet for Felypressin recommends avoiding exposure to light. polypeptide.com
Interaction with Excipients or Container-Closure System Components
The formation of impurities in a final drug product is not solely dependent on the inherent stability of the API but can also be influenced by its interaction with other components of the formulation and packaging. europa.eu
Excipients: Excipients are added to pharmaceutical formulations for various purposes, but they can also interact with the API. europa.eu In the case of this compound, the source of the acetyl group is a key question. It could potentially originate from an excipient that contains or can degrade to form an acetyl-donating species. For example, excipients with residual acetic acid or other acetylated compounds could be a source. Compatibility studies between the API and all excipients are therefore essential during formulation development to identify and mitigate such potential interactions. europa.eu
Container-Closure Systems: Components of the primary packaging, such as glass vials, stoppers, and syringes, can be a source of leachables that migrate into the drug product and react with the API. While glass is generally inert, the elastomers and plastics used in stoppers and other components can contain various additives, processing aids, and residual monomers that could potentially leach out and interact with a peptide like Felypressin. Although less common, it is conceivable that a leachable compound could act as a catalyst or a reactant in the formation of Impurity E.
Advanced Analytical Methodologies for Felypressin Impurity E Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Techniques
HPLC and its advanced counterpart, UHPLC, are cornerstone techniques for the analysis of pharmaceutical impurities. lcms.cz UHPLC, which utilizes columns with sub-2-µm particles, offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC, making it highly suitable for complex peptide impurity profiling. lcms.cz
Reversed-phase chromatography is the most widely used separation mode for peptides due to its high resolving power and compatibility with a broad range of molecules. lcms.cz The separation is based on the hydrophobic interactions between the peptide impurities and the non-polar stationary phase, with elution controlled by an increasing concentration of an organic solvent in the mobile phase.
The choice of column chemistry is paramount for achieving the desired selectivity and resolution between Felypressin (B344493) and Impurity E. While various C18 (octadecylsilane) stationary phases are available, Charged Surface Hybrid (CSH) C18 columns represent a significant advancement for peptide analysis. analytics-shop.comuvison.com
CSH particle technology involves the incorporation of a low-level positive surface charge on the C18-bonded bridged ethyl hybrid (BEH) particles. uvison.com This unique characteristic offers several advantages for separating peptide impurities like Felypressin Impurity E:
Improved Peak Shape: The surface charge helps to repel basic peptides from interacting with residual acidic silanols on the silica (B1680970) surface, resulting in superior peak symmetry, especially when using mobile phases with weak ion-pairing agents like formic acid. analytics-shop.commedicalexpo.com
Enhanced Loadability: CSH columns can often accept greater peptide mass loads without compromising peak shape, which is crucial for detecting low-level impurities. medicalexpo.comlabrulez.com
MS-Friendly Separations: The technology provides excellent performance without relying on strong ion-pairing agents like trifluoroacetic acid (TFA), which are known to cause signal suppression in mass spectrometry. uvison.commedicalexpo.com
| Stationary Phase | Key Feature | Advantage for this compound Analysis | Reference |
|---|---|---|---|
| Standard C18 (e.g., BEH C18) | High mechanical and chemical stability. | Robust and stable over a wide pH range. | labrulez.com |
| CSH C18 | Low-level positive surface charge. | Provides excellent peak shape for basic peptides with MS-friendly mobile phases (e.g., formic acid). | analytics-shop.comuvison.com |
| Phenyl Phases | Contains phenyl groups. | Offers alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic residue-containing peptides. | mdpi.com |
The mobile phase in RP-HPLC for peptide analysis typically consists of an aqueous component (A) and an organic component (B), with acetonitrile (B52724) being the most common organic modifier due to its low viscosity and UV transparency. mdpi.com Gradient elution, where the concentration of the organic mobile phase is increased over the course of the analysis, is essential for separating complex mixtures containing the main peptide and its related impurities. biorxiv.org
Optimizing the gradient is a critical step in method development. shimadzu.comnih.gov For closely related structures like Felypressin and Impurity E, a shallow gradient slope is often employed. A slower rate of increase in the organic solvent concentration extends the separation window, allowing for better resolution of impurities that elute near the main component. lcms.czresearchgate.net
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 45.0 | 65 | 35 | Linear |
| 50.0 | 20 | 80 | Linear |
| 55.0 | 20 | 80 | Linear |
| 56.0 | 95 | 5 | Linear |
| 65.0 | 95 | 5 | Linear |
Mobile phase pH and the use of ion-pairing reagents are powerful tools for manipulating the retention and selectivity of peptides in RP-HPLC. The charge state of a peptide is dependent on the pH, which in turn affects its hydrophobicity and interaction with the stationary phase.
Ion-pairing reagents are acidic additives that form a neutral ion pair with the charged functional groups on the peptide (e.g., protonated amines). mdpi.com This process enhances retention and significantly improves peak shape by masking undesirable interactions with the stationary phase.
Trifluoroacetic Acid (TFA): A strong ion-pairing agent that provides excellent peak shape and resolution. However, it is a known suppressor of the ionization process in mass spectrometry, making it less ideal for LC-MS applications. medicalexpo.com
Formic Acid (FA): A weaker ion-pairing agent that is volatile and highly compatible with MS detection. While it may provide less retention than TFA on traditional columns, modern stationary phases like CSH C18 are designed to yield excellent chromatographic performance with FA. medicalexpo.com
The choice of ion-pairing reagent is often a balance between chromatographic performance and detector compatibility. researchgate.net For impurity profiling that requires subsequent mass analysis, methods utilizing formic acid are generally preferred.
For highly complex samples where single-dimension HPLC may not provide adequate resolution, two-dimensional liquid chromatography (2D-LC) offers vastly increased separation power. chromatographyonline.com This technique subjects the sample to two distinct and sequential chromatographic separations, often with different (orthogonal) separation mechanisms. chromatographyonline.comnih.gov
In the context of this compound, which may be present at low levels and co-elute with the main Felypressin peak or other impurities, 2D-LC is particularly valuable. chromatographyonline.com
Heart-Cutting 2D-LC: This mode involves isolating one or more specific fractions (the "heart-cut") from the first dimension (1D) effluent and transferring them to a second dimension (2D) column for further separation. chromatographyonline.com An analyst could, for example, perform a standard RP-HPLC separation in the first dimension and transfer the fraction containing the Felypressin peak to a second RP column with a different mobile phase pH or stationary phase chemistry to resolve the hidden Impurity E. chromatographyonline.com
Comprehensive 2D-LC (LC×LC): In this approach, the entire effluent from the 1D column is serially transferred in small fractions to the 2D column. chromatographyonline.com This provides a complete and highly detailed profile of the entire sample, significantly increasing the peak capacity and the probability of detecting trace-level impurities. nih.gov
2D-LC can also be configured to remove non-volatile salts or incompatible mobile phase additives (like TFA) from the 1D separation before the sample is introduced into a mass spectrometer, thereby acting as an automated online desalting system. nih.govlcms.cz
Reversed-Phase (RP-HPLC/UHPLC) for Separation and Purity Analysis
Hyphenated Mass Spectrometry Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for impurity identification. ajrconline.org The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for the characterization of pharmaceutical impurities. ijsdr.orglongdom.org
LC-MS provides not only the retention time of an impurity from the chromatographic separation but also its mass-to-charge (m/z) ratio. researchgate.net This mass information is critical for confirming the identity of known impurities like this compound (with a molecular weight of ~1082.26 g/mol ) and for elucidating the structure of unknown impurities. sincopharmachem.com
Common ionization techniques used for peptide analysis include:
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for large, thermally labile molecules like peptides, often producing multiply charged ions. ijsdr.org
The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where an impurity ion is isolated, fragmented, and its fragment ions are analyzed to provide clues about its amino acid sequence and structure. researchgate.netijfmr.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of peptide impurities. This powerful combination allows for the high-resolution separation of complex mixtures by liquid chromatography, followed by the sensitive and selective detection of individual components by mass spectrometry. In the analysis of Felypressin, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate Impurity E from the active pharmaceutical ingredient (API) and other related substances. molecularcloud.org
The chromatographic separation is typically achieved using a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent, such as acetonitrile, with additives like formic acid to improve peak shape and ionization efficiency. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, as it minimizes fragmentation and allows for the detection of the intact molecular ions of Felypressin and its impurities. google.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a detailed impurity profile. This profile is crucial for monitoring and controlling the manufacturing process. usp.org
Table 1: Typical LC-MS Parameters for Peptide Impurity Profiling
| Parameter | Typical Setting |
| LC System | UHPLC/HPLC |
| Column | C18, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of impurities |
| Ion Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Quadrupole |
High-Resolution Accurate Mass Spectrometry (HRAMS) for Precise Mass Measurement and Formula Generation
For the precise identification of unknown impurities, High-Resolution Accurate Mass Spectrometry (HRAMS) is indispensable. google.com Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers provide mass measurements with high accuracy, typically within a few parts per million (ppm). google.com This level of precision allows for the unambiguous determination of the elemental composition of an impurity by generating a list of possible molecular formulas.
When analyzing this compound, HRAMS can provide a highly accurate mass measurement, which, when combined with isotopic pattern analysis, can lead to the confident assignment of its elemental formula. This information is vital for elucidating the structure of the impurity and understanding its formation pathway. The use of HRAMS significantly enhances the ability to characterize novel impurities that may arise during synthesis or degradation. lcms.cz
Targeted Multiple Reaction Monitoring (MRM) for Sensitive Quantification
Once this compound has been identified and characterized, a sensitive and selective method is required for its routine quantification. Multiple Reaction Monitoring (MRM), performed on a triple quadrupole mass spectrometer, is the preferred technique for targeted quantification of trace-level impurities.
In an MRM experiment, the first quadrupole selects the precursor ion of Impurity E. This ion is then fragmented in the collision cell (the second quadrupole), and the third quadrupole monitors for specific, characteristic fragment ions. This highly specific detection method minimizes interference from the sample matrix and other impurities, leading to excellent sensitivity and accuracy. The development of an MRM assay for this compound would involve the careful selection of precursor and product ion pairs and the optimization of collision energy to maximize signal intensity.
Data Processing and Software Tools for Impurity Identification and Quantification
The analysis of complex data generated from LC-MS and HRAMS experiments is facilitated by specialized software tools. These software packages are essential for processing the raw data, identifying peaks, and performing deconvolution of mass spectra. For impurity identification, software can automatically compare the accurate mass and isotopic pattern of an unknown peak against a database of known compounds or predict potential degradation products.
For quantitative analysis using MRM, software is used to integrate the peak areas of the selected transitions and calculate the concentration of this compound based on a calibration curve. Modern informatics platforms can streamline the entire workflow, from data acquisition to reporting, and often include features for automated impurity profiling and quantification.
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the drug substance in the presence of its degradation products, excipients, and other potential impurities. ijariit.com The development and validation of such a method are crucial for assessing the stability of Felypressin and ensuring its quality over its shelf life.
Method Specificity and Selectivity for Impurity E in the Presence of Felypressin and Other Degradants
Specificity is a key validation parameter that demonstrates the ability of the method to unequivocally assess the analyte of interest. longdom.org For a stability-indicating method for Felypressin, it is essential to show that the analytical signal for Impurity E is not affected by the presence of Felypressin, other process impurities, or degradation products. google.com
To establish specificity, forced degradation studies are performed by subjecting Felypressin to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. jocpr.com The resulting samples are then analyzed to ensure that Impurity E is well-resolved from any degradants formed. Peak purity analysis using a photodiode array (PDA) detector can provide additional confirmation of the method's specificity.
Table 2: Representative Forced Degradation Conditions
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours |
| Photostability | ICH-compliant light exposure |
Detection (LOD) and Quantitation Limits (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method, establishing its sensitivity for detecting and accurately quantifying trace amounts of an impurity. For this compound, these values are typically determined using techniques such as high-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly ultraviolet (UV) spectroscopy.
While specific validated data for this compound is not publicly available, a representative analytical method for a peptide impurity of similar characteristics would aim for an LOD and LOQ that are a fraction of the reporting threshold for impurities. The determination of LOD and LOQ can be approached in several ways as recommended by the ICH, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
Table 1: Representative Limit of Detection (LOD) and Limit of Quantitation (LOQ) for a Peptide Impurity Analytical Method
| Parameter | Method | Typical Value |
| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.01% |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.03% |
Note: The values presented in this table are illustrative for a typical peptide impurity and are not specific to a validated method for this compound due to the absence of publicly available data.
Linearity, Accuracy, and Precision Studies
The validation of an analytical method for this compound must rigorously assess its linearity, accuracy, and precision to ensure reliable and consistent results.
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specified range. A typical linearity study would involve preparing a series of solutions of the impurity at different concentrations and analyzing them. The results are then plotted, and a linear regression analysis is performed.
Accuracy: Accuracy studies determine the closeness of the test results obtained by the method to the true value. This is often assessed by spiking a sample matrix with a known quantity of this compound at different concentration levels and measuring the recovery.
Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Table 2: Illustrative Linearity, Accuracy, and Precision Data for a Peptide Impurity Analytical Method
| Validation Parameter | Specification | Illustrative Result |
| Linearity | ||
| Range | LOQ to 150% of the specification limit | LOQ - 0.2% |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |
| Accuracy | ||
| Recovery at 50% of specification | 90.0% - 110.0% | 98.5% |
| Recovery at 100% of specification | 90.0% - 110.0% | 101.2% |
| Recovery at 150% of specification | 90.0% - 110.0% | 99.8% |
| Precision | ||
| Repeatability (RSD) | ≤ 5.0% | 1.5% |
| Intermediate Precision (RSD) | ≤ 10.0% | 2.8% |
Note: This table provides representative data for a typical peptide impurity analytical method validation. Specific data for this compound is not publicly available.
Compliance with International Conference on Harmonisation (ICH) Q2(R1) Guidelines
The validation of analytical procedures for pharmaceutical impurities is governed by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". This guideline provides a comprehensive framework for the validation of various analytical tests.
For the quantitative determination of an impurity like this compound, the ICH Q2(R1) guideline mandates the evaluation of the following analytical characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Adherence to these guidelines ensures that the analytical method for this compound is suitable for its intended purpose, providing reliable data for quality control and regulatory submissions. The development and validation of such a method are crucial steps in guaranteeing the quality and safety of Felypressin-containing pharmaceutical products.
Control Strategies and Regulatory Compliance for Felypressin Impurity E
Establishment of Acceptance Criteria for Felypressin (B344493) Impurity E
Acceptance criteria for Felypressin Impurity E are established based on a combination of international guidelines, toxicological data, and manufacturing process capabilities. The International Council for Harmonisation (ICH) guidelines Q3A/B provide a fundamental framework for setting these limits.
Reporting Thresholds based on ICH Q3A/B Guidelines
The reporting threshold is the level at or above which an impurity must be reported in the documentation for a new drug substance. researchgate.net According to ICH Q3A guidelines, the reporting threshold is determined by the maximum daily dose of the drug substance. researchgate.net While specific data for Felypressin's maximum daily dose in all applications is not uniformly defined, the principle remains that any impurity detected at or above the calculated threshold must be documented.
Table 1: ICH Q3A Reporting Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold |
| ≤ 2 g/day | 0.05% |
| > 2 g/day | 0.03% |
This interactive table is based on the general principles outlined in the ICH Q3A guidelines.
Identification Thresholds for Structural Characterization
The identification threshold is the level at or above which an impurity must be identified, meaning its structure must be elucidated. researchgate.net Similar to the reporting threshold, this is dependent on the maximum daily dose. For impurities found in Felypressin batches that exceed this threshold, structural characterization studies are necessary.
Table 2: ICH Q3A Identification Thresholds for New Drug Substances
| Maximum Daily Dose | Identification Threshold |
| < 2 g/day | 0.10% or 1.0 mg per day total intake (whichever is lower) |
| ≥ 2 g/day | 0.05% |
This interactive table is based on the general principles outlined in the ICH Q3A guidelines.
Qualification Thresholds and Justification Strategies
The qualification threshold is the limit above which an impurity's biological safety must be established. researchgate.net If this compound is present at a level exceeding this threshold, a comprehensive safety assessment is required. Qualification can be achieved by demonstrating that the impurity is a significant metabolite in animal or human studies, or through dedicated toxicology studies. The justification for the proposed acceptance criterion for this compound must be supported by scientific rationale and safety data. polypeptide.com
Table 3: ICH Q3A Qualification Thresholds for New Drug Substances
| Maximum Daily Dose | Qualification Threshold |
| < 2 g/day | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| ≥ 2 g/day | 0.05% |
This interactive table is based on the general principles outlined in the ICH Q3A guidelines.
In-Process Control (IPC) and Release Testing Strategies
Effective control of this compound relies on a robust combination of in-process controls during manufacturing and comprehensive release testing of the final drug substance. In-process controls may include monitoring critical process parameters during peptide synthesis and purification to minimize the formation of Impurity E.
Release testing for Felypressin typically employs high-performance liquid chromatography (HPLC) methods capable of separating Impurity E from the main Felypressin peak and other related substances. researchgate.net The analytical methods used must be validated to demonstrate specificity, linearity, accuracy, precision, and a suitable limit of detection and quantitation for this compound.
Development and Use of Certified Reference Standards for this compound
Accurate quantification of this compound is dependent on the availability of a well-characterized certified reference standard. google.commolecularcloud.org This standard is crucial for method validation and for the routine analysis of Felypressin batches.
Synthesis and Purification of Impurity E Reference Materials
The synthesis of a this compound reference standard would likely involve a modification of the solid-phase peptide synthesis (SPPS) process used for Felypressin itself. Given that this compound is identified as N1-acetylfelypressin, its synthesis would likely involve an acetylation step at the N-terminus of the peptide chain.
Purification of the synthesized Impurity E would be achieved using chromatographic techniques, such as preparative HPLC, to isolate the impurity from the crude reaction mixture and achieve a high degree of purity suitable for a reference standard. The purified material would then undergo extensive characterization to confirm its identity and purity before being established as a certified reference standard.
Comprehensive Characterization and Certification of Standards
The effective control of this compound is predicated on its thorough characterization and the availability of a certified reference standard. A reference standard is a highly purified and well-characterized material used for qualitative identification and quantitative analysis. jstar-research.com The establishment of a reference standard for this compound is a critical step, enabling accurate monitoring and quantification during the manufacturing process and in the final drug substance.
The characterization process involves a suite of advanced analytical techniques to unequivocally confirm the impurity's identity and purity. usp.orgoxfordglobal.com These orthogonal methods provide complementary information, ensuring a complete structural elucidation and purity assessment. fda.gov
Key Analytical Techniques for Characterization:
| Technique | Purpose in Characterization |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the reference standard by separating it from Felypressin and other related impurities. It is crucial for developing a quantitative analytical method. resolvemass.caresolvemass.ca |
| Mass Spectrometry (MS) | Determines the precise molecular weight of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) helps to elucidate its structure by analyzing fragmentation patterns. resolvemass.caresolvemass.cabiopharmaspec.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure of the molecule, confirming the identity and placement of the acetyl group that differentiates Impurity E from Felypressin. oxfordglobal.com |
| Amino Acid Analysis | Verifies the amino acid composition and sequence of the peptide, ensuring no unintended substitutions or deletions occurred. resolvemass.ca |
Once characterized, the reference standard must be certified. The certification process involves establishing the material's identity, purity, and stability under defined conditions. wikipedia.org A Certificate of Analysis (CoA) is issued, documenting these critical quality parameters and providing metrological traceability. sigmaaldrich.com This certification, often performed under guidelines such as ISO 17034, ensures that the reference standard is suitable for its intended use in quality control laboratories to test the identity, strength, and purity of pharmaceutical substances. jstar-research.comwikipedia.orgsigmaaldrich.com
Adherence to Pharmacopeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia) for Peptide Impurities
Regulatory bodies and pharmacopoeias provide legally binding standards to ensure the quality of pharmaceutical substances. hilarispublisher.com For synthetic peptides like Felypressin, specific guidelines on impurity control must be followed. Peptides are explicitly excluded from the general ICH Q3A/B guidelines for impurities in new drug substances, necessitating reliance on specific pharmacopeial chapters and regulatory guidance. rsc.orgusp.org
The European Pharmacopoeia (Ph. Eur.) provides specific requirements for synthetic peptides in its general monograph "Substances for Pharmaceutical Use" (2034). rsc.orgedqm.eu This monograph establishes thresholds for the reporting, identification, and qualification of peptide-related impurities. rsc.org
European Pharmacopoeia Thresholds for Synthetic Peptide Impurities
| Threshold | Limit | Requirement |
| Reporting Threshold | > 0.1% | Any impurity above this level must be reported in the specification. rsc.org |
| Identification Threshold | > 0.5% | Any impurity exceeding this level must be structurally identified. rsc.org |
| Qualification Threshold | > 1.0% | Impurities above this level require qualification, which involves gathering and evaluating data to establish the biological safety of the impurity. rsc.org |
Manufacturers must ensure their analytical methods are sensitive enough to detect and quantify this compound at or below the 0.1% reporting threshold. resolvemass.ca If Impurity E is present at levels above 0.5%, its identity must be confirmed, and if it exceeds 1.0%, its safety must be justified.
The United States Pharmacopeia (USP) also provides guidance through several general chapters, such as <1503> Quality Attributes of Synthetic Peptide Drug Substances and <1504> Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. xinfuda-group.comusp.org Furthermore, the U.S. Food and Drug Administration (FDA) has issued guidance for generic synthetic peptides, which recommends a stricter identification threshold of 0.10% for any new or unspecified impurity. tapi.comyoutube.com This places a significant emphasis on controlling impurities to very low levels.
Compliance with these pharmacopeial standards is mandatory and ensures that Felypressin API consistently meets the required purity profile, minimizing potential risks associated with impurities. usp.orghilarispublisher.com
Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes building quality into the product from the outset, rather than relying solely on end-product testing. scilife.ionih.gov The implementation of QbD principles is highly effective for controlling impurities like this compound. This approach focuses on a deep understanding of the product and the manufacturing process to proactively manage sources of variability. nih.govthaiscience.info
The application of QbD to control this compound involves several key elements:
| QbD Element | Application to this compound Control |
| Quality Target Product Profile (QTPP) | Defines the overall quality objectives for the Felypressin API. This includes defining a stringent acceptance criterion for this compound based on pharmacopeial requirements and safety considerations. nih.gov |
| Critical Quality Attributes (CQAs) | The level of this compound is identified as a CQA, as it is a critical parameter that must be controlled to ensure the purity and quality of the final drug substance. thaiscience.info |
| Risk Assessment | A systematic process to identify potential sources of variability that could lead to the formation of Impurity E. This includes evaluating raw materials (e.g., protected amino acids), reagents used in synthesis and acetylation steps, and purification process parameters. thaiscience.info |
| Critical Material Attributes (CMAs) & Critical Process Parameters (CPPs) | Through risk assessment and experimentation, key factors are identified. For Impurity E, a CMA could be the purity of a starting material, while a CPP could be the temperature, reaction time, or pH during a specific synthesis or purification step that influences the formation or removal of the impurity. nih.gov |
| Design Space | A multidimensional combination and interaction of input variables (CMAs and CPPs) that has been demonstrated to provide assurance of quality. By operating within this established design space, the level of this compound can be consistently controlled to be below its specified limit. thaiscience.info |
| Control Strategy & Continual Improvement | A planned set of controls derived from product and process understanding that ensures process performance and product quality. This includes in-process controls and final release testing for Impurity E. The process is monitored and updated over the product lifecycle to ensure continuous improvement. scilife.ionih.gov |
By implementing a QbD framework, manufacturers can develop a robust and well-understood manufacturing process that minimizes the formation of this compound and ensures its effective removal, leading to a consistently high-quality final product. researchgate.netresearchgate.net
Impact of Felypressin Impurity E on Drug Substance Quality Attributes
Influence on Felypressin (B344493) Drug Substance Purity Profile
The purity profile of a drug substance is a critical quality attribute, and the presence of impurities such as Felypressin Impurity E (N1-acetylfelypressin) can significantly alter it. The European Pharmacopoeia outlines methods for the separation and control of Felypressin and its related substances, highlighting the importance of monitoring these impurities. cam.ac.uk
The acceptance criteria for impurities are established based on regulatory guidelines and toxicological data. The presence of this compound above a certain threshold would render the drug substance non-compliant with quality standards. Therefore, its influence on the purity profile is a key parameter that is closely monitored during quality control.
Below is a hypothetical representation of a Felypressin purity analysis, illustrating the impact of Impurity E.
Table 1: Representative Purity Profile of Felypressin Batches
| Batch Number | Felypressin Purity (%) | This compound (%) | Other Impurities (%) | Total Impurities (%) |
|---|---|---|---|---|
| FP-001 | 99.5 | 0.15 | 0.35 | 0.50 |
| FP-002 | 99.2 | 0.30 | 0.50 | 0.80 |
Effects on Felypressin API Stability and Degradation Kinetics
The presence of impurities can potentially accelerate the degradation of the active pharmaceutical ingredient, thereby affecting its stability and shelf-life. While specific studies on the effect of this compound on the degradation kinetics of Felypressin are not extensively available in the public domain, general principles of peptide chemistry suggest potential impacts.
N-terminal acetylation, the modification that characterizes Impurity E, can in some cases shield peptides from certain types of degradation. nih.gov However, the introduction of an acetyl group can also alter the electronic and steric properties of the N-terminus, which could potentially influence its susceptibility to hydrolysis or other degradation pathways under various stress conditions such as heat, light, and pH variations.
Forced degradation studies are typically performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. In such studies, the drug substance is subjected to harsh conditions to intentionally induce degradation. The presence of Impurity E would be monitored alongside the formation of other degradants to understand its role, if any, in the degradation cascade of Felypressin.
The following table illustrates a hypothetical outcome of a forced degradation study on Felypressin, comparing a batch with low Impurity E to one with a higher level.
Table 2: Hypothetical Forced Degradation of Felypressin in the Presence of Impurity E (at 60°C for 30 days)
| Felypressin Batch | Initial Impurity E (%) | Final Felypressin Purity (%) | Increase in Total Degradants (%) |
|---|---|---|---|
| Batch A (Low Impurity E) | 0.10 | 98.5 | 1.4 |
Potential for Altering Physicochemical Properties (e.g., solubility, aggregation) of Felypressin Drug Substance
The physicochemical properties of a peptide, such as its solubility and propensity to aggregate, are critical for its formulation and bioavailability. The introduction of an N-terminal acetyl group in this compound could potentially alter these properties.
N-terminal acetylation can modify the charge and hydrophobicity of a peptide. Research on other peptides, such as alpha-synuclein, has shown that N-terminal acetylation can reduce the rate of lipid-induced aggregation and affect the structural properties of the resulting fibrillar aggregates. cam.ac.ukresearchgate.net Specifically, it has been observed to slow down both the elongation and fibril-catalyzed proliferation of aggregates. cam.ac.uk
While direct studies on Felypressin are limited, it is plausible that the presence of N1-acetylfelypressin could influence the self-association behavior of Felypressin molecules. This could have implications for its solubility in aqueous solutions and its tendency to form aggregates, which are undesirable in parenteral formulations. Another potential impurity mentioned in the literature for Felypressin is "Bis(reduced felypressin)," which is a form of covalent self-association or aggregation. plos.org The interplay between N1-acetylfelypressin and the formation of such aggregates would be a key area for investigation during formulation development.
Implications for Overall Product Quality and Consistency
Inconsistent levels of Impurity E from batch to batch can lead to variability in the drug substance's purity, stability, and physicochemical properties. This, in turn, can affect the performance of the final drug product. For instance, changes in solubility or aggregation behavior could impact the manufacturing of a stable and effective injectable formulation.
Regulatory bodies require stringent control over impurities, and manufacturers must demonstrate that their processes can consistently produce a drug substance that meets predefined specifications. This includes setting appropriate limits for known impurities like this compound. Ensuring low and consistent levels of this impurity is a key aspect of quality by design (QbD) in the manufacturing of Felypressin. A robust control strategy, supported by validated analytical methods, is therefore crucial for guaranteeing the consistent quality and performance of the Felypressin drug substance.
Advanced Research Perspectives and Future Directions
Computational Approaches and Predictive Modeling for Peptide Impurity Formation and Retention
Computational tools are becoming indispensable in modern pharmaceutical development for predicting and controlling impurities. These in silico methods offer the potential to anticipate the formation of impurities like Felypressin (B344493) Impurity E during synthesis and to predict their behavior during analytical separation, saving significant time and resources.
The synthesis of peptides is a multifaceted process where incomplete reactions or side reactions can lead to the formation of various impurities. nih.gov Machine learning models are being developed to predict the efficiency of peptide synthesis and the likely impurity profile based on the peptide sequence and synthesis parameters. nih.gov
Deep learning, a subset of machine learning, can analyze vast datasets from previous synthesis runs to identify patterns that correlate with the formation of specific impurities. nih.gov For instance, a model could be trained on data from numerous solid-phase peptide synthesis (SPPS) runs, learning to associate specific amino acid couplings or deprotection steps with the likelihood of generating impurities like truncated or modified sequences. nih.govnih.gov These models can map structural representations of amino acids and peptide sequences to experimental parameters to predict the outcome of reaction steps with high accuracy. nih.gov By predicting potential pitfalls in the synthesis of felypressin, such models could guide process optimization to minimize the formation of Felypressin Impurity E.
Table 1: Applications of Machine Learning in Peptide Synthesis
| ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Synthesis Outcome Prediction | Predicts the success and efficiency of individual coupling and deprotection steps in SPPS. nih.gov | Optimization of the felypressin synthesis protocol to reduce the formation of Impurity E. |
| Impurity Profile Forecasting | Forecasts the types and relative amounts of impurities based on the peptide sequence and reaction conditions. | Proactive adjustment of synthesis or purification strategies to manage this compound levels. |
Quantitative Structure-Retention Relationship (QSRR) models are computational tools that correlate the physicochemical properties of molecules with their chromatographic retention time. nih.govresearchgate.netresearchgate.net These models are highly valuable for predicting the separation of a target peptide from its impurities. mdpi.com
For this compound, a QSRR model can be built by establishing a mathematical relationship between its structural descriptors (e.g., molecular weight, hydrophobicity, charge) and its retention time in a specific chromatographic system, such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com This predictive capability is crucial for developing and optimizing analytical methods to ensure the accurate quantification and separation of Impurity E from the active pharmaceutical ingredient (API). mdpi.com QSRR can help in selecting the optimal chromatographic conditions (e.g., mobile phase composition, gradient) without extensive trial-and-error experimentation. nih.gov
Table 2: Key Components of a QSRR Model for this compound
| Component | Description | Example for this compound |
|---|---|---|
| Molecular Descriptors | Numerical values representing the physicochemical properties of a molecule. researchgate.net | Molecular Weight (1082.26 g/mol ), Calculated LogP, Number of Hydrogen Bond Donors/Acceptors. |
| Chromatographic Data | Experimentally measured retention times under various conditions. | Retention time of Impurity E on a C18 column with different acetonitrile (B52724)/water gradients. |
| Mathematical Algorithm | Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build the predictive model. nih.govarxiv.org | An equation relating the molecular descriptors of Impurity E to its predicted retention time. |
Novel Purification Technologies for Enhanced Impurity Clearance
The removal of structurally similar impurities from the final peptide product remains a significant challenge. While traditional chromatography is effective, researchers are exploring novel purification technologies to improve efficiency, yield, and purity. These advanced techniques aim for higher resolution and capacity, enabling better clearance of impurities like this compound. Future strategies may involve multi-column counter-current solvent gradient purification (MCSGP) or the use of novel stationary phases with enhanced selectivity for specific impurity types.
Integration of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring during Manufacturing
Process Analytical Technology (PAT) is a framework advocated by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality attributes. mt.comglobalresearchonline.net Integrating PAT for peptide manufacturing allows for real-time monitoring of the process, ensuring consistent product quality and minimizing the formation of impurities. acs.org
For felypressin synthesis, PAT tools such as in-line spectroscopy (e.g., Raman or Near-Infrared) could be used to monitor the progress of coupling reactions in real time. americanpharmaceuticalreview.com By tracking the concentration of reactants and products, deviations from the optimal process can be detected and corrected immediately, preventing the propagation of errors that could lead to the formation of this compound. acs.org This approach shifts the paradigm from testing quality into the final product to building quality into the manufacturing process by design. mt.com
Development of Standardized Databases and Libraries for Peptide Impurities
The systematic identification and characterization of peptide impurities are essential for quality control and regulatory compliance. The development of standardized, publicly accessible databases and spectral libraries for peptide impurities would be a significant asset to the pharmaceutical industry.
Organizations like the National Institute of Standards and Technology (NIST) have been developing peptide mass spectral libraries to aid in the identification of peptides from experimental data. nist.govnist.gov A dedicated library containing tandem mass spectrometry (MS/MS) data for known felypressin impurities, including Impurity E, would facilitate rapid and confident identification during quality control testing. Similarly, pharmacopeias like the United States Pharmacopeia (USP) provide well-characterized reference standards for peptide APIs and their impurities, which are crucial for method validation and ensuring the accuracy of analytical results. usp.orgusp.orgnih.gov Expanding these resources would streamline the analytical workflow for felypressin and other peptide drugs.
Q & A
Q. How do intermolecular interactions between Impurity E and Felypressin affect their co-crystallization behavior?
- Methodological Answer : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can detect polymorphic shifts. Molecular dynamics simulations (e.g., using GROMACS) model hydrogen bonding and van der Waals interactions. Co-crystal structure determination via single-crystal XRD provides atomic-level insights into impurity incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
